

# Toxicological Profile of Phenmedipham: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Phenmedipham-d3 |           |
| Cat. No.:            | B15622560       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

#### **Abstract**

Phenmedipham is a selective, post-emergence herbicide belonging to the carbamate chemical family, primarily utilized for the control of broad-leaved weeds in sugar beet, spinach, and table beet cultivation.[1] Its herbicidal activity stems from the inhibition of photosynthesis at photosystem II.[1] While effective in its agricultural application, a thorough understanding of its toxicological profile is essential for assessing its potential impact on human health and the environment. This technical guide provides a comprehensive overview of the toxicology of phenmedipham, including its acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and mechanism of action. Detailed summaries of experimental protocols, based on internationally recognized guidelines, are provided, and key data are presented in a clear, tabular format. Furthermore, metabolic pathways and proposed mechanisms of toxicity are illustrated through diagrams to facilitate a deeper understanding of its biological interactions.

# **Chemical and Physical Properties**



| Property          | Value                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------|-----------|
| Chemical Name     | <ul><li>3-</li><li>methoxycarbonylaminophenyl-</li><li>3-methylcarbanilate</li></ul> | [2]       |
| CAS Number        | 13684-63-4                                                                           | [2]       |
| Molecular Formula | C16H16N2O4                                                                           | [2]       |
| Molecular Weight  | 300.31 g/mol                                                                         | [2]       |
| Appearance        | Colorless crystals or white powder                                                   | [2]       |
| Water Solubility  | Low                                                                                  | [1]       |
| Vapor Pressure    | Low                                                                                  | [1]       |
| Stability         | Hydrolyzes in neutral and alkaline conditions                                        | [3]       |

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that phenmedipham is rapidly and extensively absorbed following oral administration, particularly at lower doses.[4] It distributes to various tissues, with notable concentrations in plasma, blood, lungs, and kidneys.[4] The primary route of metabolism involves hydrolysis of the carbamate linkages. The major metabolite identified is methyl N-(3-hydroxyphenyl) carbamate (MHPC).[3] Elimination of phenmedipham and its metabolites is rapid, with the majority being excreted in the urine within 24 hours.[4]

## **Metabolic Pathway of Phenmedipham**



Click to download full resolution via product page



Metabolic pathway of Phenmedipham.

# **Acute Toxicity**

Phenmedipham exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.[4][5]

| Study                           | Species | Route      | Endpoint         | Value<br>(mg/kg bw) | Reference |
|---------------------------------|---------|------------|------------------|---------------------|-----------|
| Acute Oral<br>Toxicity          | Rat     | Oral       | LD <sub>50</sub> | > 5000              | [6]       |
| Acute Dermal<br>Toxicity        | Rat     | Dermal     | LD50             | > 4000              |           |
| Acute<br>Inhalation<br>Toxicity | Rat     | Inhalation | LC50             | > 7.0 mg/L          | -         |

# **Experimental Protocol: Acute Oral Toxicity (OECD 423)**

The acute oral toxicity of phenmedipham is typically assessed using a method like the Acute Toxic Class Method (OECD Guideline 423). This stepwise procedure uses a minimal number of animals to classify the substance based on its toxicity.





Click to download full resolution via product page

Workflow for Acute Oral Toxicity Testing (OECD 423).

### **Subchronic and Chronic Toxicity**

The primary target organs identified in repeated-dose toxicity studies with phenmedipham are the hematopoietic system, spleen, liver, and kidneys.[6] The most consistently observed effects are related to hemolytic anemia, including increased methemoglobin, and hemosiderin deposition in the spleen and liver.[6]



| Study                                     | Species | Duration | NOAEL<br>(mg/kg<br>bw/day) | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Findings                                                                                       | Referenc<br>e |
|-------------------------------------------|---------|----------|----------------------------|----------------------------|-------------------------------------------------------------------------------------------------------|---------------|
| 90-day<br>Oral                            | Rat     | 90 days  | -                          | -                          | Effects on<br>the<br>hematopoi<br>etic<br>system.                                                     | [5]           |
| 1-year Oral                               | Dog     | 1 year   | -                          | -                          | No<br>significant<br>adverse<br>effects.                                                              |               |
| 2-year<br>Chronic/Ca<br>rcinogenicit<br>y | Rat     | 2 years  | 4.60                       | -                          | Hemolytic anemia, pigmentati on in liver and kidney, extramedul lary hematopoi esis in the spleen.[6] | [6]           |

# Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

A 90-day oral toxicity study is conducted to evaluate the adverse effects of repeated exposure to a substance.

- Test Animals: Typically, young adult rats of a standard laboratory strain are used.
- Dose Groups: At least three dose levels of phenmedipham and a concurrent control group are included. The substance is usually administered daily via the diet or by gavage.



- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
- Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive histopathological examination of tissues is conducted.

## Genotoxicity

Phenmedipham has been evaluated in a battery of in vitro and in vivo genotoxicity assays. While some in vitro studies have shown evidence of clastogenicity (chromosome damage), in vivo studies in mammals have generally been negative, leading regulatory bodies to conclude that phenmedipham is unlikely to be genotoxic in vivo.[5]

| Assay                                     | System             | Result   | Reference |
|-------------------------------------------|--------------------|----------|-----------|
| Bacterial Reverse<br>Mutation (Ames Test) | S. typhimurium     | Negative |           |
| In vitro Chromosome<br>Aberration         | Mammalian Cells    | Positive | [5]       |
| In vivo Micronucleus<br>Test              | Rodent Bone Marrow | Negative | [5]       |

### Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. An increased incidence of endometrial stromal sarcoma and pituitary adenoma was observed in a 2-year rat study.[5] However, the European Chemicals Agency's Committee for Risk Assessment (ECHA RAC) concluded that classification for carcinogenicity is not warranted for phenmedipham.[5] The Food Safety Commission of Japan also concluded that no carcinogenicity relevant to human health was observed.[6]



| Species | Duration | Findings                                                                  | Reference |
|---------|----------|---------------------------------------------------------------------------|-----------|
| Rat     | 2 years  | Increased incidence of endometrial stromal sarcoma and pituitary adenoma. | [5]       |
| Mouse   | -        | No evidence of carcinogenicity.                                           | [6]       |

# **Experimental Protocol: Carcinogenicity Study (OECD 451)**

Carcinogenicity studies involve long-term exposure of animals to the test substance, typically for the majority of their lifespan.

- Test Animals: Usually rats and mice.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.
- Duration: Typically 24 months for rats and 18-24 months for mice.
- Endpoints: The primary endpoints are the incidence, type, and location of tumors.
   Comprehensive histopathological examination of all organs and tissues is crucial.

### **Reproductive and Developmental Toxicity**

Phenmedipham has been assessed for its potential to cause reproductive and developmental toxicity. In multi-generation studies in rats, the main effects observed in offspring were decreased body weight gain at doses that also caused parental toxicity.[4][5] Developmental toxicity studies in rats and rabbits showed reduced fetal body weight and retarded ossification at maternally toxic doses.[4][5] Based on these findings, regulatory agencies have not classified phenmedipham as a reproductive or developmental toxicant.[5]



| Study                              | Species | NOAEL<br>(mg/kg<br>bw/day)                  | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Findings                                                                                                  | Reference |
|------------------------------------|---------|---------------------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Two-<br>Generation<br>Reproduction | Rat     | Parental: 15;<br>Offspring: 15              | -                          | Reduced parental body weight gain, decreased pup body weight.[5]                                                 | [5]       |
| Development<br>al Toxicity         | Rat     | Maternal: -                                 | 150                        | Reduced maternal body weight gain, occurrence of runts.[4]                                                       | [4]       |
| Development<br>al Toxicity         | Rabbit  | Maternal:<br>225;<br>Development<br>al: 225 | -                          | Reduced maternal body weight gain and food consumption, reduced fetal body weight and retarded ossification. [5] | [5]       |

# **Neurotoxicity and Endocrine Disruption**

The available data on phenmedipham do not indicate a concern for neurotoxicity or immunotoxicity.[5][6] With regard to endocrine disruption, the European Food Safety Authority (EFSA) concluded that phenmedipham does not meet the criteria for classification as an endocrine disruptor for humans.[5]

### **Mechanism of Action in Mammals**







While the primary mechanism of action of phenmedipham in plants is the inhibition of photosynthesis, its toxicity in mammals is likely mediated through different pathways. As a carbamate, a primary mechanism of toxicity for this class of compounds is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic toxicity.[7] However, the main effects observed in repeated-dose studies with phenmedipham are related to hemolytic anemia, suggesting other mechanisms may be at play. The formation of reactive metabolites could lead to oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of cells. This can result in damage to cellular components and contribute to the observed hematological effects.

# Proposed Signaling Pathway for Carbamate-Induced Oxidative Stress





Click to download full resolution via product page

Proposed pathway of carbamate-induced oxidative stress.

#### Conclusion

Phenmedipham exhibits low acute toxicity. The primary concerns from repeated exposure in animal studies are effects on the hematopoietic system, leading to hemolytic anemia. There is no conclusive evidence for genotoxicity in vivo, carcinogenicity, or reproductive and



developmental toxicity at doses that are not maternally toxic. The mechanism of toxicity in mammals is not fully elucidated but may involve oxidative stress secondary to the formation of reactive metabolites. Further research into the specific signaling pathways affected by phenmedipham in mammalian systems would provide a more complete understanding of its toxicological profile. This guide provides a comprehensive summary of the available toxicological data on phenmedipham to support informed risk assessment and future research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phenmedipham (Ref: SN 38584) [sitem.herts.ac.uk]
- 2. Phenmedipham | C16H16N2O4 | CID 24744 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Peer review of the pesticide risk assessment of the active substance phenmedipham -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peer review of the pesticide risk assessment of the active substance phenmedipham PMC [pmc.ncbi.nlm.nih.gov]
- 6. fsc.go.jp [fsc.go.jp]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Phenmedipham: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622560#toxicological-profile-of-phenmedipham]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com